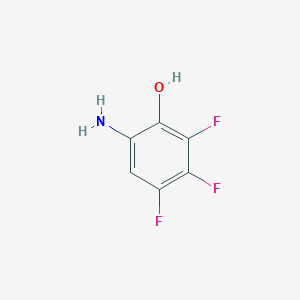
6-Amino-2,3,4-trifluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,3,4-trifluorophenol is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has a molecular formula of C6H4F3NO and a molecular weight of 181.1 g/mol.
Mechanism Of Action
The mechanism of action of 6-Amino-2,3,4-trifluorophenol is based on its ability to inhibit tyrosinase. Tyrosinase is an enzyme that catalyzes the conversion of tyrosine to melanin. Melanin is responsible for skin pigmentation, and its overproduction can lead to skin disorders such as melasma and vitiligo. 6-Amino-2,3,4-trifluorophenol inhibits tyrosinase by binding to the copper ions in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of tyrosine to melanin.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Amino-2,3,4-trifluorophenol are mainly related to its inhibition of tyrosinase. In vitro studies have shown that 6-Amino-2,3,4-trifluorophenol can inhibit tyrosinase activity by up to 90%. This property makes it useful in the treatment of skin pigmentation disorders. In addition, 6-Amino-2,3,4-trifluorophenol has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Amino-2,3,4-trifluorophenol is its high purity and yield. This makes it easy to synthesize and use in lab experiments. In addition, its potent inhibitory activity against tyrosinase makes it useful in the study of skin pigmentation disorders. However, there are also some limitations to its use. For example, it is highly toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on other enzymes and biological systems.
Future Directions
There are several future directions for the study of 6-Amino-2,3,4-trifluorophenol. One direction is to investigate its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research is needed to determine its mechanism of action and potential as a therapeutic agent. Another direction is to investigate its effects on other enzymes and biological systems. The mechanism of action of 6-Amino-2,3,4-trifluorophenol is not fully understood, and further research is needed to determine its effects on other enzymes and biological systems. Finally, there is a need to develop new synthesis methods for 6-Amino-2,3,4-trifluorophenol that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 6-Amino-2,3,4-trifluorophenol can be achieved by several methods. One of the most common methods is the reduction of 2,3,4-trifluoronitrobenzene with iron powder in the presence of ammonium chloride. Another method involves the reduction of 2,3,4-trifluoronitrobenzene with sodium borohydride in the presence of acetic acid. The yield of 6-Amino-2,3,4-trifluorophenol from these methods is usually high, and the purity is also high.
Scientific Research Applications
6-Amino-2,3,4-trifluorophenol has been widely used in scientific research due to its unique properties. It is a potent inhibitor of tyrosinase, an enzyme that is involved in the synthesis of melanin. This property makes it useful in the study of skin pigmentation disorders such as vitiligo and melasma. In addition, 6-Amino-2,3,4-trifluorophenol has been used as a reagent in the synthesis of various organic compounds. It has also been investigated for its potential as an anticancer agent.
properties
CAS RN |
163734-03-0 |
|---|---|
Product Name |
6-Amino-2,3,4-trifluorophenol |
Molecular Formula |
C6H4F3NO |
Molecular Weight |
163.1 g/mol |
IUPAC Name |
6-amino-2,3,4-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |
InChI Key |
VEPKZQHPDWUTBU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)O)N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)O)N |
synonyms |
Phenol, 6-amino-2,3,4-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



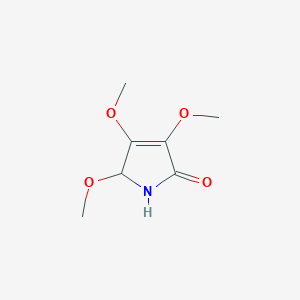
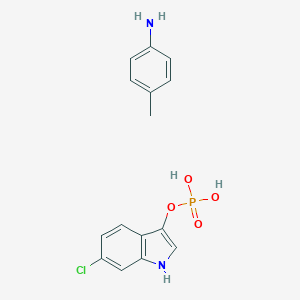
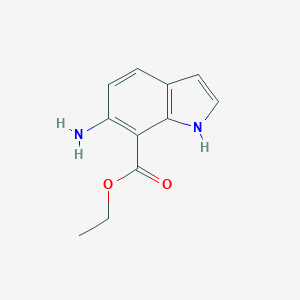
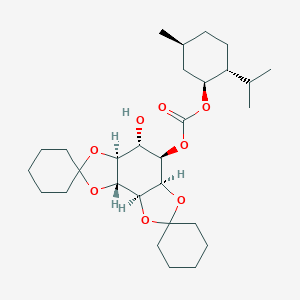
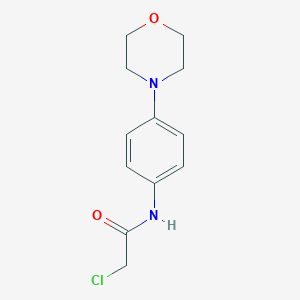
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
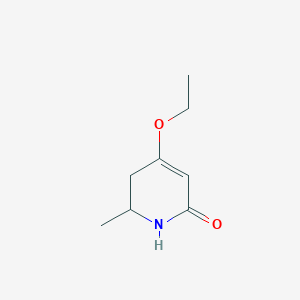
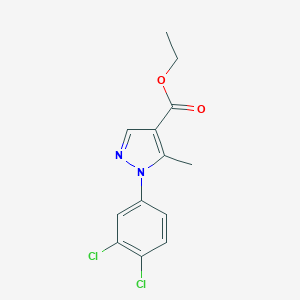
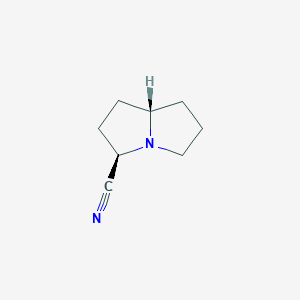
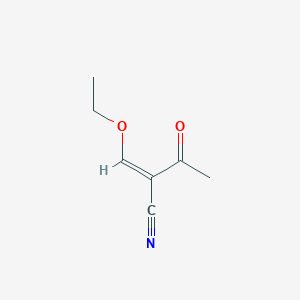
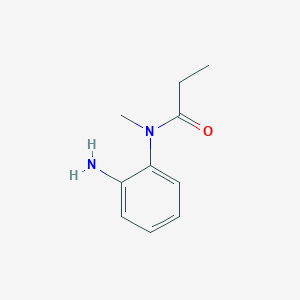
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)